molecular formula C26H18ClFN4O3S B2498766 methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 422279-64-9

methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2498766
CAS No.: 422279-64-9
M. Wt: 520.96
InChI Key: CWKZAFKTEYSFMR-UHFFFAOYSA-N
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Description

Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H18ClFN4O3S and its molecular weight is 520.96. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties This compound exhibits potent antibacterial activities. A study by Kuramoto et al. (2003) highlighted the significant antibacterial effects of similar quinolone derivatives against both Gram-positive and Gram-negative bacteria. These findings suggest the potential use of this compound in treating various bacterial infections (Kuramoto et al., 2003). Similarly, Miyamoto et al. (1990) synthesized a series of substituted 4-oxoquinoline-3-carboxylic acids, demonstrating substantial antibacterial activity against a range of bacteria (Miyamoto et al., 1990).

Anticancer Activities Research has also explored the anticancer properties of compounds structurally similar to Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate. Sonego et al. (2019) investigated the cytotoxic effects of 7-chloroquinoline-1,2,3-triazoyl-carboxamides on human bladder carcinoma cells. The study found significant cytotoxicity, cell cycle arrest, and apoptosis induction in cancer cells (Sonego et al., 2019).

Synthesis and Chemical Properties Farhanullah et al. (2009) discussed the synthesis of highly congested 2-aminoquinolines, showcasing the diverse synthetic routes and structural variations possible with quinolone derivatives (Farhanullah et al., 2009). Additionally, Cooper et al. (1990) explored the synthesis and antibacterial activities of quinolones with various heterocyclic substituents, underlining the chemical versatility and potential modifications of the core quinolone structure (Cooper et al., 1990).

Drug Synthesis and Molecular Structure Ravikumar et al. (2013) studied the tosylate salts of lapatinib, a drug for cancer treatment, providing insights into the molecular structure and interactions of quinazoline derivatives in drug development (Ravikumar et al., 2013).

Mechanism of Action

Properties

IUPAC Name

methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18ClFN4O3S/c1-35-25(34)16-5-7-20-23(12-16)30-26(36-14-15-3-2-4-18(28)11-15)32(24(20)33)31-21-9-10-29-22-13-17(27)6-8-19(21)22/h2-13H,14H2,1H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKZAFKTEYSFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)NC4=C5C=CC(=CC5=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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